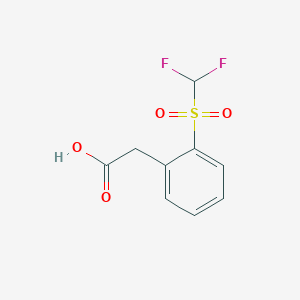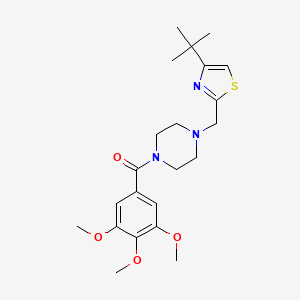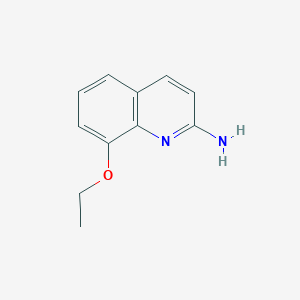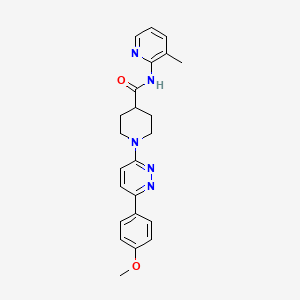
2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C12H15F4N7OS and its molecular weight is 381.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Novel Silver Complexes based on Phosphanes and Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands have shown significant in vitro antitumor activity. These compounds were found to be more effective than cisplatin in a panel of human cancer cell lines, including highly aggressive and resistant small-cell lung carcinoma (SCLC) cells. The mechanism involves accumulation in cancer cells and targeting of Thioredoxin Reductase (TrxR), leading to redox homeostasis imbalance and cancer cell death via apoptosis (Pellei et al., 2023).
Protective Activities Against DNA Damage
The reaction of 2-naphthaloxyacetic acid with thiosemicarbazide, followed by treatment with phenacylbromides, led to the formation of compounds that showed significant protective activity against DNA damage induced by the bleomycin-iron complex. This suggests potential applications in protecting DNA from oxidative stress and damage, which is crucial in cancer prevention and treatment (Abdel-Wahab et al., 2009).
Antimicrobial Activities
Novel isochroman-triazoles and thiadiazole hybrids were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains. These compounds exhibited moderate to good activity, highlighting their potential as new chemotherapeutic tools in managing infections (Saeed & Mumtaz, 2017).
Cytotoxicity and Utility in Synthesis of New Heterocycles
Compounds synthesized from 1-indanone and hydrazide derivatives were screened for cytotoxic activities, with several showing potent cytotoxic effects. This indicates their potential in the development of new anticancer agents by exploiting their ability to induce cell death (Hegazi et al., 2010).
Synthesis and Analgesic Activity
Some new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety were synthesized and tested for analgesic activity. The study identified compounds with significant analgesic properties, suggesting their potential in pain management research (Saad et al., 2011).
Properties
IUPAC Name |
2-[[5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F4N7OS/c1-2-22-8(19-20-12(22)25-5-9(24)18-17)4-23-7(11(15)16)3-6(21-23)10(13)14/h3,10-11H,2,4-5,17H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPOKBUWDFZANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)CN2C(=CC(=N2)C(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F4N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2704632.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704634.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2704638.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2704643.png)
![N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2704646.png)
![3-[4,8-Dimethyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid](/img/structure/B2704647.png)
![4-(4-Phenyloxane-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2704648.png)

![1-(4-Phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2704651.png)


